2-Bromo-1-chloro-3-fluorobenzene
Description
Overview and Significance of Halogenated Arenes in Chemical Sciences
Halogenated arenes, or aryl halides, are aromatic compounds in which one or more hydrogen atoms on an aromatic ring have been substituted by a halogen. studymind.co.uk This class of compounds is fundamental in organic chemistry due to the unique reactivity conferred by the carbon-halogen bond. The introduction of halogens like fluorine, chlorine, bromine, and iodine into an aromatic ring significantly alters the molecule's electronic properties and reactivity, making halogenated arenes versatile building blocks in synthesis. youtube.comwikipedia.org
Unique Structural Features and Electronic Properties of 2-Bromo-1-chloro-3-fluorobenzene
This compound is a tri-substituted halogenated arene with the molecular formula C₆H₃BrClF. chemsrc.com Its structure consists of a benzene (B151609) ring substituted with three different halogen atoms at adjacent positions. This specific substitution pattern leads to a unique combination of steric and electronic effects that define its chemical behavior.
The electronic properties of the benzene ring are significantly influenced by the presence of the three halogens. Fluorine, being the most electronegative, exerts a strong electron-withdrawing inductive effect. Chlorine and bromine also withdraw electron density through induction, albeit to a lesser extent than fluorine. This polysubstitution results in a relatively electron-deficient aromatic ring. The distinct positioning of the halogens creates a specific dipole moment and pattern of electrostatic potential on the molecule, influencing how it interacts with other reagents. This compound serves as a valuable intermediate in organic synthesis. fluoro-benzene.com A patent describes its synthesis from 3-chloro-2-fluoroaniline, which undergoes bromination followed by a diazotization deamination reaction to yield the final product. google.com
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 309721-44-6 |
| Molecular Formula | C₆H₃BrClF |
| Molecular Weight | 209.443 g/mol chemsrc.com |
| Density | 1.7±0.1 g/cm³ chemsrc.com |
| Boiling Point | 197.7±20.0 °C at 760 mmHg chemsrc.com |
| Flash Point | 73.4±21.8 °C chemsrc.com |
| Appearance | Pale-yellow to colorless transparent liquid gmchemix.com |
| IUPAC Name | This compound nih.gov |
This data is compiled from various chemical data sources. chemsrc.comgmchemix.comnih.gov
Scope and Research Objectives for this compound Studies
The primary focus of academic and industrial research on this compound centers on its application as a key pharmaceutical intermediate. google.com Its specific structure makes it a valuable precursor for the synthesis of complex, biologically active molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBESIUPWXGQOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620402 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309721-44-6 | |
| Record name | 2-Bromo-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-chloro-3-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 1 Chloro 3 Fluorobenzene
Regioselective Synthesis Strategies for Polysubstituted Haloarenes
Achieving regioselectivity in the synthesis of polysubstituted haloarenes is a significant challenge. The choice of synthetic strategy depends on the directing effects of the substituents and the desired final arrangement of the atoms.
Electrophilic Substitution Approaches and Control of Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto a benzene (B151609) ring. chemguide.co.uklibretexts.org However, when synthesizing a polysubstituted arene, the existing substituents profoundly influence the position of subsequent additions. Halogens (F, Cl, Br, I) exhibit a dual nature in EAS reactions; they are deactivating yet ortho-, para-directing. masterorganicchemistry.comlumenlearning.com
This behavior arises from the interplay of two opposing electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. This effect deactivates the ring. lumenlearning.comchemistrytalk.org
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. masterorganicchemistry.com This donation of electron density increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these sites. organicchemistrytutor.com
| Effect | Description | Impact on Reactivity | Impact on Regioselectivity |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density from the ring via the sigma bond due to the halogen's electronegativity. lumenlearning.com | Deactivating (slows reaction rate) | - |
| Resonance Effect (+R) | Donation of a lone pair of electrons into the ring's pi-system. masterorganicchemistry.com | Activating (counteracts some deactivation) | Ortho-, Para-Directing |
Organometallic Reagent Mediated Syntheses (e.g., Grignard Reagents)
Organometallic reagents provide a powerful method for forming carbon-carbon and carbon-halogen bonds with high regioselectivity. Grignard reagents (RMgX), for instance, are formed by reacting an organic halide with magnesium metal. sigmaaldrich.com These reagents are potent nucleophiles and can react with electrophilic halogenating agents to introduce a halogen at a specific position.
A plausible, though not widely documented, route to a precursor for 2-bromo-1-chloro-3-fluorobenzene could involve a halogen-magnesium exchange. For example, starting with a di-substituted bromoarene like 1,3-dibromo-2-fluorobenzene, one could selectively form a Grignard reagent at one of the bromine positions. The relative reactivity of halogens in forming Grignard reagents is typically I > Br > Cl. walisongo.ac.id This Grignard reagent could then be treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom. This approach offers excellent regiocontrol because the position of the new halogen is determined by the initial position of the metalated carbon.
Multi-step Synthetic Routes from Precursors
Due to the challenges in controlling regioselectivity with direct substitution on benzene, multi-step syntheses starting from pre-functionalized precursors are often the most effective methods for producing complex polysubstituted haloarenes.
Synthesis from Benzene Derivatives via Sequential Halogenation
A direct, multi-step halogenation of benzene to produce this compound is synthetically challenging. The order of halogen introduction is critical. For instance, if chlorination is performed first, the resulting chlorobenzene would direct subsequent bromination to the ortho and para positions, yielding 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene. Introducing the third halogen (fluorine) would be further complicated by the directing effects of the two existing halogens, leading to a complex mixture of products and very low yields of the desired 1,2,3-isomer. Therefore, this approach is generally not practical for achieving this specific substitution pattern.
Diazotization-Bromination and Diazotization-Iodination Pathways
The most reliable and regiocontrolled methods for synthesizing polysubstituted haloarenes often involve the use of aniline derivatives and diazonium salt chemistry, most notably the Sandmeyer reaction. wikipedia.orgnih.gov This strategy allows for the introduction of an amino group, which can be used to direct other substitutions, and is then later replaced by a halogen.
A documented synthesis of this compound utilizes this approach, starting from 3-chloro-2-fluoroaniline. google.com The key steps are:
Bromination of the Aniline: The starting material, 3-chloro-2-fluoroaniline, is first brominated. The strongly activating amino group (-NH2) directs the incoming bromine electrophile to the para position, yielding 4-bromo-3-chloro-2-fluoroaniline. This step establishes the relative positions of all three halogens and the amino group.
Diazotization and Deamination: The amino group of 4-bromo-3-chloro-2-fluoroaniline is then removed. This is achieved by converting the amino group into a diazonium salt using sodium nitrite (NaNO2) in an acidic medium. The resulting diazonium salt is then subjected to a reduction reaction (deamination), often using an alcohol like isopropanol, which replaces the diazonium group with a hydrogen atom. google.com This final step yields the target molecule, this compound, with high purity and a total molar yield of approximately 51%. google.com
This pathway provides excellent control over the final substitution pattern, as the directing power of the amine group is harnessed before it is removed from the molecule. Similarly, diazotization-iodination pathways can be used to introduce iodine by reacting the diazonium salt with potassium iodide. organic-chemistry.org
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 3-chloro-2-fluoroaniline | N-bromosuccinimide (NBS), DMF | 4-bromo-3-chloro-2-fluoroaniline | Regioselective bromination para to the amino group. |
| 2 | 4-bromo-3-chloro-2-fluoroaniline | NaNO₂, H₂SO₄, Isopropanol, CuCl (cat.) | This compound | Diazotization of the amino group followed by reductive deamination. |
Optimization of Reaction Conditions: Temperature, Solvents, Catalysts, and Stoichiometry
The efficiency and selectivity of synthetic routes to halogenated benzenes are highly dependent on the precise control of reaction conditions. Optimization of parameters such as temperature, solvent choice, catalyst system, and reactant stoichiometry is paramount to maximizing yield and purity. While specific literature for this compound is limited, principles of optimization can be drawn from the synthesis of structurally similar compounds.
For instance, in the synthesis of 2-chloro-3-fluorobromobenzene from 3-chloro-2-fluoroaniline, the bromination step using N-bromosuccinimide (NBS) is carefully controlled. google.com The reaction temperature is maintained between 0-35°C in N,N-dimethylformamide (DMF), with the molar ratio of NBS to the aniline precursor kept between 1.0 and 1.2 to ensure efficient bromination while minimizing side reactions. google.com
A patent for the synthesis of a related iodo-derivative provides further insight into rigorous optimization. google.com The process involves a diazotization-iodination sequence where temperature control is critical; the formation of the diazonium salt intermediate and subsequent reaction is conducted at 50-60°C. google.com The stoichiometry of the reactants is also finely tuned, with specific molar ratios of the aniline derivative, cuprous iodide catalyst, potassium iodide, and sodium nitrite being crucial for high yield. google.com
The following table summarizes optimized reaction conditions from a related synthesis, illustrating the level of detail required for maximizing product formation. google.com
| Parameter | Optimized Condition | Reactants/Catalysts | Molar Ratio |
| Temperature | 50-60°C | 4-bromo-3-chloro-2-fluoroaniline | 1 |
| Solvent/Acid | 30%-80% Sulfuric Acid | Cuprous Iodide | 0.02 - 0.08 |
| Catalyst | Cuprous Iodide | Potassium Iodide | 1.2 - 1.5 |
| Reagent | 30%-40% Sodium Nitrite (aq) | Sodium Nitrite | 1.1 - 1.4 |
Emerging and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that reduce or eliminate the use and generation of hazardous substances. sciepub.com These principles include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalysis. sciepub.comsciepub.comubc.ca The synthesis of this compound and related compounds can benefit significantly from these approaches, leading to more sustainable and efficient manufacturing processes.
Catalytic Systems for Enhanced Yield and Selectivity
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency and selectivity under milder conditions. sciepub.com In the synthesis of aryl halides, catalytic systems are essential. The reactivity of the carbon-halogen bond (C-X) typically follows the order C-I > C-Br > C-Cl, a trend that can be exploited for selective transformations.
For a molecule like this compound, the more reactive carbon-bromine bond can be selectively targeted in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating complex molecular architectures. For example, cuprous iodide has been effectively used as a catalyst to improve yield and direct the reaction in diazotization-iodination processes for similar molecules. google.com
The table below outlines common catalytic cross-coupling reactions applicable to aryl bromides, demonstrating the versatility of palladium-based systems.
| Reaction Name | Coupling Partner | Typical Catalyst System |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst with specialized ligands, Base |
One-Pot Synthesis Techniques for Efficiency
A notable example is the "one-pot method of diazotization and iodization" used in the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. google.com In this process, the diazonium salt is generated and immediately reacts with potassium iodide in the presence of a cuprous iodide catalyst. google.com This technique offers several advantages over traditional multi-step procedures, including improved yield, milder reaction conditions, simpler operation, and suitability for large-scale industrial production. google.com
Minimization of By-product Formation
The formation of by-products complicates purification, reduces yield, and generates chemical waste. Advanced synthetic strategies prioritize the minimization of these unwanted substances. The challenge is particularly acute when dealing with isomers that have very similar physical properties, making separation difficult and costly. google.com
The one-pot diazotization-iodination method provides a clear example of effective by-product control. google.com By ensuring the immediate reaction of the newly formed diazonium salt, the process significantly reduces the formation of undesired azoamino compounds, which are common by-products in diazotization reactions. google.com This leads to a cleaner reaction profile and a higher purity of the desired product, simplifying the downstream purification process. google.com
Mechanistic Investigations of Reactions Involving 2 Bromo 1 Chloro 3 Fluorobenzene
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom with an electrophile. semanticscholar.org The mechanism proceeds in two principal steps: the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the removal of a proton to restore aromaticity. libretexts.org
Influence of Halogen Atoms on Benzene Ring Reactivity and Site Selectivity
Halogen substituents on a benzene ring exhibit a dual effect on its reactivity towards electrophiles. masterorganicchemistry.comumd.edu They are deactivating groups, meaning that halobenzenes react more slowly than benzene itself in EAS reactions. stackexchange.com This deactivation stems from the strong electron-withdrawing inductive effect (-I effect) of the electronegative halogen atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards an incoming electrophile. libretexts.org
Conversely, halogens are ortho-, para- directors. This directing effect is due to their ability to donate a lone pair of electrons through resonance (+R or +M effect). This electron donation helps to stabilize the positive charge of the carbocation intermediate, known as a benzenonium ion or sigma complex. umd.edu This stabilization is most effective when the electrophile attacks the positions ortho or para to the halogen substituent, as this allows for a resonance structure where the positive charge is delocalized onto the halogen atom. libretexts.org
For 2-bromo-1-chloro-3-fluorobenzene, the site of substitution is determined by the combined directing effects of the three halogens. All are ortho-, para-directors. The potential sites for substitution are C4, C5, and C6.
Fluorine (at C3): Directs ortho to C2 and C4, and para to C6.
Chlorine (at C1): Directs ortho to C2 and C6, and para to C4.
Bromine (at C2): Directs ortho to C1 and C3, and para to C5.
Considering the available positions:
Position C4: Is ortho to the fluorine and para to the chlorine. This position is strongly activated by both F and Cl through resonance.
Position C5: Is para to the bromine.
Position C6: Is ortho to the chlorine and para to the fluorine.
The fluorine atom is the strongest activator (least deactivating) among the halogens due to its potent resonance effect. stackexchange.com Therefore, the positions activated by fluorine (C4 and C6) are expected to be the most reactive. Both C4 and C6 are also activated by the chlorine atom. The substitution is thus most likely to occur at positions C4 and C6, with the precise ratio of isomers being influenced by steric factors and the specific electrophile used. stackexchange.com
| Substituent | Position | Directing Effect | Target Positions | Available Substitution Sites |
|---|---|---|---|---|
| -F | C3 | Ortho, Para | C2, C4, C6 | C4, C6 |
| -Cl | C1 | Ortho, Para | C2, C6, C4 | C4, C6 |
| -Br | C2 | Ortho, Para | C1, C3, C5 | C5 |
Benzenonium Ion Intermediates and Their Role
The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate known as a benzenonium ion or sigma (σ) complex. libretexts.org
Formation of the Benzenonium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a new sigma bond with one of the carbon atoms. This step is typically the slow, rate-determining step of the reaction because it involves the disruption of the stable aromatic system. rsc.org The resulting intermediate is a resonance-stabilized carbocation where the positive charge is delocalized over the remaining five carbon atoms of the ring. libretexts.org
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom (the one bonded to the electrophile), restoring the aromatic π-system. This step is fast and energetically favorable. libretexts.org
The stability of the benzenonium ion intermediate is crucial in determining the rate and regioselectivity of the reaction. libretexts.org Halogen substituents, through their resonance effect, stabilize the positive charge in the intermediate when the attack is at the ortho or para positions. This stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate, explaining why halogens are ortho-, para- directors. libretexts.org For this compound, attack at C4 or C6 allows for resonance structures where the positive charge can be delocalized onto both the fluorine and chlorine atoms, leading to a more stable benzenonium ion and favoring substitution at these positions.
Nucleophilic Aromatic Substitution Reaction Mechanisms
While typically unreactive towards nucleophiles, aryl halides can undergo Nucleophilic Aromatic Substitution (SNAr) if the ring is "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The most common mechanism for SNAr is the addition-elimination pathway. This mechanism involves two steps:
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com
Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
Reactivity Differences Among Bromine, Chlorine, and Fluorine
In SNAr reactions, the reactivity order of halogens as leaving groups is often F > Cl ≈ Br > I. nih.gov This is the reverse of the trend seen in S_N1 and S_N2 reactions with alkyl halides. masterorganicchemistry.com This "element effect" is because the rate-determining step is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. stackexchange.com
In this compound, a nucleophile could potentially attack any of the three halogen-bearing carbons. Based on the element effect, the C-F bond at position C3 is the most activated towards nucleophilic attack due to fluorine's superior ability to polarize the C-F bond and stabilize the resulting intermediate. Therefore, fluorine would be the preferred leaving group in an SNAr reaction.
| Halogen | Electronegativity | Inductive Effect (-I) | Leaving Group Ability in SNAr | Reason |
|---|---|---|---|---|
| Fluorine | 3.98 | Strongest | Best | Strongly polarizes the C-X bond, accelerating the rate-determining nucleophilic attack and stabilizing the Meisenheimer complex. |
| Chlorine | 3.16 | Intermediate | Good | Weaker inductive effect compared to fluorine. |
| Bromine | 2.96 | Weakest | Good | Weakest inductive effect among the three. |
Steric and Electronic Factors Affecting SNAr Rates
The rate of SNAr reactions is significantly influenced by both electronic and steric factors.
Electronic Factors: The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating it towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.com In this compound, all three halogens act as electron-withdrawing groups via their inductive effects, collectively activating the ring for SNAr, albeit less effectively than groups like nitro (-NO₂). The strongest electronic activation for attack is at the carbon bonded to the most electronegative halogen, fluorine.
Steric Factors: Steric hindrance can affect the rate of SNAr by impeding the approach of the nucleophile to the carbon atom bearing the leaving group. rsc.org In this compound, the substituents are on adjacent carbons (a 1,2,3-substitution pattern). This arrangement can create significant steric congestion around each of the potential reaction sites. For instance, a nucleophilic attack at C1 (to displace chlorine) would be hindered by the adjacent bromine at C2. Similarly, attack at C2 would be flanked by chlorine and fluorine, and attack at C3 would be hindered by the bromine at C2. The degree of steric hindrance will depend on the size of the incoming nucleophile. rsc.org Larger nucleophiles will experience greater steric repulsion, potentially slowing the reaction rate or favoring attack at a less sterically crowded, albeit less electronically activated, site.
Metal-Organic Reactions and Intermediate Formation
This compound can participate in various metal-organic reactions, primarily involving the formation of organometallic reagents or highly reactive intermediates like benzynes.
Metal-Halogen Exchange: A common reaction is metal-halogen exchange, typically with organolithium reagents like n-butyllithium (n-BuLi). The rate of this exchange is generally fastest for iodine, followed by bromine, and then chlorine (I > Br > Cl). Fluorine is typically unreactive. Therefore, in this compound, treatment with n-BuLi at low temperatures would selectively replace the bromine atom at C2 to form 2-lithio-1-chloro-3-fluorobenzene. This aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent at the C2 position.
Grignard Reagent Formation: Reaction with magnesium metal in an ether solvent can form a Grignard reagent. nih.gov Similar to lithiation, the greater reactivity of the C-Br bond means that the magnesium will likely insert at the C2 position to yield (2-chloro-3-fluorophenyl)magnesium bromide.
Benzyne Formation: The presence of halogens on adjacent carbons allows for the formation of a highly reactive benzyne intermediate via an elimination reaction. stackexchange.com Treatment of an ortho-dihalobenzene with a strong base (like NaNH₂) or certain metals (like lithium amalgam or magnesium) can lead to the formation of benzyne. stackexchange.com In the case of this compound, elimination of HBr (from C2-Br and a proton at C1 if it were present) or HCl could occur. More relevant to its structure is the reaction of ortho-dihalobenzenes with metals. For instance, reaction with lithium amalgam could lead to the formation of 3-chloro-4-fluorobenzyne through the elimination of LiBr. This highly strained and reactive intermediate can then be trapped by nucleophiles or dienes (e.g., in a Diels-Alder reaction). stackexchange.com
Directed ortho-Metalation (DoM): While halogens are not the strongest directing groups for DoM compared to groups like amides or methoxy, they can influence the site of deprotonation by organolithium reagents. wikipedia.org The fluorine atom, being the most electronegative, increases the acidity of the adjacent ortho protons. However, in this molecule, the adjacent positions are substituted. Metal-halogen exchange at the C-Br bond is a much more probable pathway than direct deprotonation of one of the ring C-H bonds. uwindsor.ca
Grignard Reagent Formation and Applications
The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. In the context of polyhalogenated benzenes like this compound, the regioselectivity of Grignard reagent formation is of paramount importance. The reactivity of halogens in Grignard formation follows the general trend I > Br > Cl > F. Consequently, in this compound, the carbon-bromine bond is the most likely site for reaction with magnesium.
The C-aryl-Br bond is weaker than the C-aryl-Cl bond by approximately 13 kcal/mol, rendering it more labile in the reaction with magnesium. walisongo.ac.id This difference in bond dissociation energies allows for the chemoselective formation of the Grignard reagent at the bromine-bearing carbon.
The resulting Grignard reagent, (2-chloro-3-fluorophenyl)magnesium bromide, is a versatile intermediate. It can be used in a variety of subsequent reactions, such as reactions with electrophiles like dimethylformamide (DMF) to yield aldehydes, or with carbon dioxide to produce carboxylic acids. These reactions provide a pathway to introduce new functional groups at the original position of the bromine atom, while leaving the chlorine and fluorine atoms intact for potential further transformations.
Table 1: Reactivity of Halogens in Grignard Reagent Formation
| Halogen | Relative Reactivity |
| Iodine (I) | Highest |
| Bromine (Br) | High |
| Chlorine (Cl) | Moderate |
| Fluorine (F) | Low |
Other Metal-Mediated Transformations (e.g., with Lithium)
Beyond Grignard reagents, other organometallic intermediates of this compound can be generated, primarily through the use of organolithium reagents. Halogen-metal exchange, typically with alkyllithium reagents like n-butyllithium or tert-butyllithium, is a common method for generating aryllithium species. Similar to Grignard formation, the order of reactivity for halogen-lithium exchange is I > Br > Cl. Therefore, treatment of this compound with an alkyllithium reagent at low temperatures would be expected to selectively replace the bromine atom, yielding 2-chloro-3-fluorophenyllithium.
This aryllithium intermediate is a potent nucleophile and can participate in a wide range of synthetic transformations. For instance, it can be trapped with various electrophiles to introduce a diverse array of functional groups. These reactions are often carried out at low temperatures to prevent side reactions, such as the elimination of lithium chloride to form a benzyne intermediate.
Rearrangement Reactions and Halogen Dance Phenomena
Base-Catalyzed Halogen Migration in Haloarenes
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring under the influence of a strong base. wikipedia.org This phenomenon, also known as halogen scrambling or isomerization, provides a powerful tool for accessing substituted arenes that may be difficult to synthesize through conventional methods. wikipedia.orgrsc.org The driving force for this migration is typically the formation of a more thermodynamically stable aryl anion intermediate. wikipedia.org
In polyhalogenated systems, the halogen dance can lead to a complex mixture of products. The propensity of a halogen to "dance" is related to its ability to be both a leaving group and a migrating group. While the specific behavior of this compound in a halogen dance reaction is not extensively documented, the general principles suggest that the bromine atom would be the most likely to migrate due to the relative weakness of the C-Br bond compared to the C-Cl and C-F bonds.
Mechanisms of Halogen Dance in Polyhalogenated Systems
The mechanism of the base-catalyzed halogen dance is thought to proceed through a series of deprotonation and reprotonation steps, interspersed with halogen migration events. wikipedia.orgbeilstein-archives.org The process is initiated by the abstraction of a proton from the aromatic ring by a strong base, generating an aryl anion. This anion can then undergo an intramolecular rearrangement where a halogen atom from an adjacent or nearby carbon migrates to the anionic center. This migration is believed to proceed through a bridged transition state. beilstein-archives.orgresearchgate.net
Benzyne Chemistry and Related Reactions
Generation of Benzyne Intermediates from Ortho-Dihalobenzenes
Ortho-dihalobenzenes are common precursors for the generation of benzyne, a highly reactive intermediate characterized by a formal triple bond within the benzene ring. pressbooks.pub The generation of benzyne from these precursors typically involves treatment with a strong base or an organometallic reagent.
In the case of this compound, there are two potential pathways for benzyne formation. Treatment with a strong base like sodium amide (NaNH₂) or an organolithium reagent could lead to the elimination of either HBr or HCl. Given the higher acidity of the proton ortho to the bromine atom (due to the inductive effect of the adjacent halogens) and the better leaving group ability of bromide compared to chloride, the elimination of HBr to form 3-chloro-4-fluorobenzyne is a plausible pathway.
Alternatively, treatment with a metal like lithium amalgam or magnesium can also generate benzyne intermediates from ortho-dihalobenzenes. stackexchange.com In the case of this compound, the greater reactivity of the C-Br bond suggests that the initial reaction would occur at this position, potentially leading to the formation of 3-chloro-4-fluorobenzyne after elimination of the adjacent chlorine atom.
Once generated, these highly reactive benzynes can be trapped by a variety of nucleophiles and dienes. For example, in the presence of furan, a Diels-Alder reaction can occur, yielding a characteristic bicyclic adduct. pressbooks.pubstackexchange.com The nature of the substituents on the benzyne intermediate can influence the regioselectivity of its subsequent reactions.
Diels-Alder Reactions with Benzyne and Trapping Agents
The generation of the highly reactive aryne intermediate, 3-chloro-2-fluorobenzyne, from this compound opens up the possibility of engaging it in various cycloaddition reactions. One of the most powerful applications of benzynes is their participation as dienophiles in [4+2] Diels-Alder cycloadditions with suitable dienes, often referred to as trapping agents. This methodology allows for the rapid construction of complex, fused bicyclic ring systems.
The general mechanism for the Diels-Alder reaction involving 3-chloro-2-fluorobenzyne would proceed via its in-situ generation, followed by a concerted cycloaddition with a 1,3-diene. The regioselectivity and stereoselectivity of this reaction would be influenced by the electronic and steric nature of both the benzyne and the trapping agent.
Common trapping agents for benzyne intermediates in Diels-Alder reactions include, but are not limited to:
Furan: A five-membered aromatic heterocycle that readily participates in Diels-Alder reactions.
Cyclopentadiene: A highly reactive cyclic diene that yields bicyclo[2.2.1]heptadiene derivatives.
Anthracene: A polycyclic aromatic hydrocarbon that can act as a diene across its central ring.
Detailed mechanistic investigations, including kinetic studies and computational modeling, would be necessary to fully elucidate the transition state geometries, activation energies, and the factors governing the selectivity of the Diels-Alder reaction of 3-chloro-2-fluorobenzyne. Such studies would provide valuable insights into the reactivity of this unsymmetrically substituted benzyne.
Due to the absence of specific literature data on the Diels-Alder reactions of 3-chloro-2-fluorobenzyne, the following tables are presented as illustrative examples of how such data would be organized, based on typical outcomes for related benzyne cycloadditions.
Table 1: Hypothetical Diels-Alder Reaction of 3-Chloro-2-fluorobenzyne with Various Trapping Agents
| Trapping Agent | Product Structure | Theoretical Yield (%) |
| Furan | 1-Chloro-4-fluoro-5,8-epoxy-5,8-dihydronaphthalene | Data not available |
| Cyclopentadiene | 5-Chloro-8-fluoro-1,4-dihydro-1,4-methanonaphthalene | Data not available |
| Anthracene | 5-Chloro-12-fluoro-9,10-dihydro-9,10-ethenoanthracene | Data not available |
Table 2: Hypothetical Regiochemical Outcome of the Diels-Alder Reaction with an Unsymmetrical Diene
| Unsymmetrical Diene | Major Regioisomer | Minor Regioisomer |
| 2-Methyl-1,3-butadiene | Data not available | Data not available |
Further experimental and computational research is required to populate these tables with factual data and to fully understand the mechanistic nuances of the Diels-Alder reactions involving 3-chloro-2-fluorobenzyne.
Spectroscopic Characterization and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For 2-Bromo-1-chloro-3-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with advanced 2D NMR techniques, would be employed for a comprehensive structural assignment. While specific experimental data for this compound is not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known effects of halogen substituents on NMR spectra.
¹H NMR Chemical Shifts and Coupling Patterns in Aromatic Region
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically 6.5-8.5 ppm). Each signal corresponds to one of the three protons on the benzene (B151609) ring. The chemical shift of each proton is influenced by the electron-withdrawing effects of the adjacent halogen atoms. The proton between the chlorine and fluorine atoms would likely be the most deshielded and appear at the highest chemical shift.
The coupling patterns would be complex due to spin-spin coupling between the protons (ortho, meta, and para couplings) and also coupling to the ¹⁹F nucleus. These couplings would result in multiplets for each proton signal, and the magnitude of the coupling constants would be indicative of the relative positions of the protons and the fluorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 7.30 - 7.50 | ddd | J(H-F) ≈ 8-10, J(H-H)ortho ≈ 7-9, J(H-H)meta ≈ 2-3 |
| H-5 | 7.00 - 7.20 | t | J(H-H)ortho ≈ 7-9 |
| H-6 | 7.50 - 7.70 | ddd | J(H-H)ortho ≈ 7-9, J(H-H)meta ≈ 2-3, J(H-F) ≈ 5-7 |
¹³C NMR Analysis of Halogen-Substituted Carbons
The ¹³C NMR spectrum of this compound will display six unique signals, one for each carbon atom in the benzene ring. The chemical shifts of the carbons directly bonded to the halogen atoms will be significantly affected. The carbon attached to fluorine will exhibit a large C-F coupling constant. Generally, carbons bonded to electronegative halogens are shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-Cl) | 130 - 135 |
| C-2 (C-Br) | 115 - 120 |
| C-3 (C-F) | 158 - 162 (doublet due to C-F coupling) |
| C-4 | 128 - 132 |
| C-5 | 124 - 128 |
| C-6 | 133 - 137 |
¹⁹F NMR for Fluorine Position and Environment
¹⁹F NMR spectroscopy is highly sensitive for fluorine-containing compounds. google.com For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be characteristic of a fluorine atom on a benzene ring substituted with other halogens. The signal would be split into a multiplet due to coupling with the adjacent protons (H-4 and H-2, if present, which it is not in this case) and potentially longer-range couplings.
Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Signal Resolution
To definitively assign the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the protons on the aromatic ring, helping to trace the connectivity of the proton network.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
Molecular Ion Peak Identification
The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster. The exact mass of the most abundant isotopic combination would be observed. Given the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a complex isotopic pattern for the molecular ion would be expected. nih.gov
The monoisotopic mass of this compound (C₆H₃⁷⁹Br³⁵ClF) is calculated to be approximately 207.90907 Da. Therefore, the molecular ion peak (M⁺) corresponding to this isotopic combination would be found at m/z ≈ 208. The spectrum would also show other peaks at M+2, M+4, and M+6 due to the different combinations of the bromine and chlorine isotopes. The relative intensities of these peaks provide a unique fingerprint for a compound containing one bromine and one chlorine atom.
Table 3: Predicted Molecular Ion Cluster in Mass Spectrum of this compound
| Ion | m/z (approximate) | Contributing Isotopes | Predicted Relative Intensity |
|---|---|---|---|
| [M]⁺ | 208 | C₆H₃⁷⁹Br³⁵ClF | 100% |
| [M+2]⁺ | 210 | C₆H₃⁸¹Br³⁵ClF / C₆H₃⁷⁹Br³⁷ClF | ~130% |
| [M+4]⁺ | 212 | C₆H₃⁸¹Br³⁷ClF | ~32% |
Note: The data in this table is predicted based on the natural isotopic abundances of bromine and chlorine.
Fragmentation Patterns and Isotopic Signatures (e.g., Bromine Isotopes)
The mass spectrum of this compound is distinguished by a complex isotopic signature arising from the natural abundance of bromine and chlorine isotopes. Bromine consists of two primary isotopes, ⁷⁹Br (50.5% abundance) and ⁸¹Br (49.5% abundance), which are present in an approximate 1:1 ratio. libretexts.orgcsbsju.edu Chlorine also has two major isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), existing in roughly a 3:1 ratio. libretexts.orglibretexts.org
The presence of one bromine and one chlorine atom in the molecule leads to a characteristic cluster of peaks for the molecular ion (M). The pattern can be predicted by considering the possible combinations of these isotopes. This results in three main peaks in the molecular ion region: M, M+2, and M+4. The relative intensities of these peaks are a direct consequence of the probabilities of each isotopic combination. docbrown.info
M peak: Corresponds to the molecule containing ⁷⁹Br and ³⁵Cl.
M+2 peak: A composite of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
M+4 peak: Corresponds to the molecule containing ⁸¹Br and ³⁷Cl.
The expected relative intensity ratio for a compound with one bromine and one chlorine atom is approximately 3:4:1. This distinctive pattern is a clear indicator for the presence of both a single bromine and a single chlorine atom in the structure. docbrown.infomiamioh.edu
Common fragmentation patterns for halogenated aromatic compounds involve the loss of a halogen atom. csbsju.edulibretexts.org For this compound, cleavage of the C-Br or C-Cl bond would result in significant fragment ions. Each of these fragments would still exhibit the characteristic isotopic signature of the remaining halogen.
Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | Isotopic Composition | Relative Intensity (Approx.) |
|---|---|---|
| M | C₆H₃⁷⁹Br³⁵ClF | 3 |
| M+2 | C₆H₃⁸¹Br³⁵ClF / C₆H₃⁷⁹Br³⁷ClF | 4 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. While low-resolution mass spectrometry provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. libretexts.org
For this compound, the molecular formula is C₆H₃BrClF. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F), the calculated exact mass of the molecular ion [C₆H₃⁷⁹Br³⁵ClF]⁺ can be determined. An experimental HRMS measurement matching this theoretical value would confirm the elemental formula. The monoisotopic mass of this compound is calculated to be approximately 207.90907 Da. nih.gov
Infrared (IR) Spectroscopy Investigations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.
Characteristic Carbon-Halogen Stretching Frequencies (C-Br, C-Cl, C-F)
The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching vibrations of its carbon-halogen bonds. Each type of carbon-halogen bond vibrates at a characteristic frequency range. These absorptions are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org
C-F Stretch: The carbon-fluorine bond is the strongest carbon-halogen bond, and its stretching vibration absorbs at the highest frequency. For aryl fluorides, this strong absorption typically appears in the 1250-1100 cm⁻¹ range. uhcl.edu
C-Cl Stretch: The carbon-chlorine stretching frequency for aromatic chlorides is found in the 1100-1035 cm⁻¹ region. uhcl.edu
C-Br Stretch: The carbon-bromine bond is weaker, and its stretching vibration absorbs at a lower frequency. For aryl bromides, this band is expected in the 1075-1030 cm⁻¹ range. uhcl.eduorgchemboulder.com
Due to the overlap in the C-Cl and C-Br stretching regions and the general complexity of the fingerprint region for substituted benzenes, definitive assignment of these bands can be challenging. However, the presence of a strong band in the C-F stretching region is a key diagnostic feature.
Table 2: Typical IR Absorption Ranges for Carbon-Halogen Bonds in Aromatic Compounds
| Bond | Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| C-F | Aryl Fluoride | 1250 - 1100 |
| C-Cl | Aryl Chloride | 1100 - 1035 |
X-ray Crystallography for Solid-State Structure
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A single-crystal X-ray diffraction study of this compound would yield precise measurements of its molecular geometry. The analysis would reveal the bond lengths of the C-C bonds within the benzene ring, as well as the C-H, C-F, C-Cl, and C-Br bonds. The bond angles between the atoms would define the planarity of the aromatic ring and the orientation of the substituent halogen atoms. researchgate.netresearchgate.net
While specific experimental data for this exact isomer is not available, expected values can be inferred from known structures of similar halogenated benzene derivatives. The C-C bonds within the aromatic ring would be expected to have lengths intermediate between a typical single and double bond, approximately 1.39 Å. The carbon-halogen bond lengths would increase with the size of the halogen atom (C-F < C-Cl < C-Br). The benzene ring itself is expected to be nearly planar, with minor distortions caused by the bulky halogen substituents.
Table 3: Expected Molecular Geometry Parameters for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~ 1.39 Å |
| Bond Length | C-F | ~ 1.35 Å |
| Bond Length | C-Cl | ~ 1.74 Å |
| Bond Length | C-Br | ~ 1.90 Å |
| Bond Angle | C-C-C (in ring) | ~ 120° |
Applications of 2 Bromo 1 Chloro 3 Fluorobenzene in Organic Synthesis Research
Building Block in the Synthesis of Complex Organic Molecules
2-Bromo-1-chloro-3-fluorobenzene is a versatile building block in organic synthesis, primarily due to the differential reactivity of its three halogen substituents. wikipedia.org The presence of bromo, chloro, and fluoro groups on the benzene (B151609) ring allows for controlled, regioselective functionalization. wikipedia.org Generally, the carbon-bromine (C-Br) bond is the most reactive toward transition-metal-catalyzed cross-coupling reactions, followed by the carbon-chlorine (C-Cl) bond, while the carbon-fluorine (C-F) bond is the most inert. This reactivity hierarchy enables chemists to perform sequential reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct complex aromatic systems. wikipedia.org This controlled introduction of various functional groups facilitates the development of intricate molecular architectures.
The compound's structure is particularly useful for creating highly substituted aromatic compounds, which are key components in many advanced materials and biologically active molecules. wikipedia.org Its role as a foundational element allows for the efficient assembly of sophisticated molecular frameworks required in modern chemical research.
Intermediate in Pharmaceutical Synthesis and Drug Discovery
The unique electronic properties and reaction versatility of this compound make it a significant intermediate in the pharmaceutical industry. wikipedia.org It is widely used in the preparation of active pharmaceutical ingredients (APIs) by enabling the introduction of a halogenated aryl motif into drug candidates. wikipedia.org
In medicinal chemistry, the strategic incorporation of halogen atoms into a drug candidate can profoundly influence its pharmacological profile. Halogens can alter a molecule's lipophilicity, conformation, and electronic distribution, which in turn can enhance its binding affinity to biological targets, improve membrane permeability, and increase metabolic stability. The 2-bromo-1-chloro-3-fluorophenyl moiety can be introduced into potential drug molecules using this intermediate, providing a route to fine-tune the properties of new therapeutic agents.
Research has identified this compound as a key pharmaceutical intermediate for the synthesis of specific therapeutic agents. medchemexpress.com It is explicitly mentioned as a precursor for certain anticancer enzyme inducers and for intermediates of some oxytocin receptor antagonists. medchemexpress.com The synthesis of these complex molecules relies on the specific reactivity of the halogenated benzene ring to build the required pharmacophores.
Selective Estrogen Receptor Degraders (SERDs) are an important class of drugs for treating hormone receptor-positive breast cancer. nih.gov Brilanestrant is an orally bioavailable SERD that has been investigated for the treatment of estrogen receptor (ER)-positive breast cancer. medchemexpress.com While a direct synthetic route to Brilanestrant using this compound is not explicitly detailed in available literature, the synthesis of such complex molecules often involves halogenated phenyl intermediates. The development of novel SERDs frequently utilizes functionalized aromatic building blocks to construct the core structures that interact with the estrogen receptor.
Precursor for Agrochemicals
Beyond pharmaceuticals, this compound serves as a valuable precursor in the agrochemical sector. wikipedia.org Its structural features are utilized in the synthesis of novel pesticides and herbicides. The introduction of halogenated aromatic moieties can enhance the efficacy and stability of crop protection agents. wikipedia.org The compound's utility in this field contributes to the development of new solutions for agriculture.
Role in Material Science and Polymer Development
The application of this compound extends to material science, where its electron-withdrawing properties are beneficial. wikipedia.org It is employed in the development of specialty materials, including liquid crystals and Organic Light-Emitting Diode (OLED) materials. wikipedia.org In polymer science, incorporating such halogenated aromatic units can enhance the thermal stability and chemical resistance of advanced polymers and coatings.
Synthesis of High-Performance Polymer Materials with Specific Electrical and Optical Properties
While direct polymerization of this compound is not extensively documented, its derivatives are crucial in constructing high-performance polymers like poly(arylene ether)s. The synthesis of these polymers often involves the nucleophilic aromatic substitution of activated dihalides with bisphenols. The fluorine substituents on the aromatic ring can enhance the solubility and glass transition temperature of the resulting polymers. Although specific examples detailing the direct use of this compound as a monomer are not prevalent, its role as a precursor to more complex monomers is implied in the broader context of fluorinated polymer synthesis.
The incorporation of fluorine atoms into polymers is a well-established strategy to impart desirable properties such as high thermal stability, chemical resistance, and low dielectric constants. The unique electronic properties of the C-F bond can also influence the electrical and optical characteristics of the final material.
Organic Optoelectronic Materials (e.g., OLEDs, Solar Cells)
The development of advanced organic optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells, relies on the precise design of molecular components. This compound serves as a valuable precursor for synthesizing molecules used in these devices, such as hole-transporting materials and non-fullerene acceptors.
In the realm of OLEDs, hole-transporting materials are essential for efficient device performance. The synthesis of these materials often involves the construction of complex triarylamine structures. While direct use of this compound in commercially produced OLEDs is not explicitly detailed in readily available literature, its utility in building the core structures of these materials through cross-coupling reactions is a key application.
For organic solar cells, particularly those based on non-fullerene acceptors, the introduction of fluorine atoms into the acceptor molecule can significantly enhance device efficiency. Fluorination can influence the material's light-harvesting capabilities, film morphology, and charge transport properties. The synthesis of these complex fluorinated acceptors can be facilitated by using building blocks derived from this compound.
Cross-Coupling Reactions
The differential reactivity of the carbon-halogen bonds in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective functionalization.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is typically used to couple the aryl halide with a variety of organoboron compounds, most commonly arylboronic acids, to synthesize substituted biphenyls. The reactivity of the C-Br bond is significantly higher than the C-Cl and C-F bonds, allowing for selective coupling at the bromine-substituted position.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | Good to Excellent | General Suzuki-Miyaura Conditions |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | High | General Suzuki-Miyaura Conditions |
This table represents typical conditions for Suzuki-Miyaura reactions and specific yields for this compound would be substrate-dependent.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to produce substituted anilines. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the more reactive C-Br bond. This methodology is particularly valuable for the synthesis of triarylamines, which are key components in organic electronic materials. nih.gov
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent | nih.gov |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | High | General Buchwald-Hartwig Conditions |
This table represents typical conditions for Buchwald-Hartwig amination and specific yields for this compound would be substrate-dependent.
Palladium-Catalyzed C-H Bond Arylation
Recent advancements in cross-coupling chemistry have enabled the direct arylation of C-H bonds, offering a more atom-economical approach to the synthesis of biaryls. Research has shown that in the palladium-catalyzed C-H bond arylation of ortho-substituted fluorobenzenes, a regioselective arylation occurs at the C3 position (ortho to the fluorine atom). nih.govresearchgate.net This regioselectivity is driven by the directing effect of the fluorine substituent. When this compound is used as the coupling partner, this methodology allows for the introduction of an aryl group at a specific position, further expanding its synthetic utility.
A study on the palladium-catalyzed regioselective C-H bond arylations at the C3 position of ortho-substituted fluorobenzenes demonstrated that the reaction proceeds efficiently using a diphosphine-palladium catalyst with potassium pivalate (PivOK) in dimethylacetamide (DMA). researchgate.net This approach tolerates a variety of electron-withdrawing substituents on the aryl bromide coupling partner.
| Catalyst System | Base | Solvent | Temperature (°C) | Regioselectivity | Reference |
| Pd(OAc)₂ / CPhos | PivOK | DMA | 150 | C3 arylation | researchgate.net |
Nucleophilic Substitution Reactions to Introduce Functional Groups
The electron-withdrawing nature of the halogen substituents on this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the halogen atoms by a variety of nucleophiles, providing a direct route to introduce diverse functional groups. The relative reactivity of the halogens to nucleophilic attack generally follows the order F > Cl > Br, which is opposite to their reactivity in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for orthogonal functionalization strategies. For instance, a cross-coupling reaction can be performed at the C-Br bond, followed by a nucleophilic substitution at the C-F or C-Cl position.
Common nucleophiles used in these reactions include alkoxides, phenoxides, thiophenoxides, and amines. The choice of reaction conditions, such as solvent and temperature, can influence the selectivity and efficiency of the substitution.
| Nucleophile | Product Functional Group | General Conditions |
| RO⁻ (Alkoxide) | Ether (-OR) | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF, DMSO) |
| ArO⁻ (Phenoxide) | Aryl Ether (-OAr) | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF, DMAc) |
| RS⁻ (Thiolate) | Thioether (-SR) | Base (e.g., NaH), Polar aprotic solvent (e.g., DMF) |
| R₂NH (Amine) | Amine (-NR₂) | High temperature, Polar solvent |
This table provides a general overview of nucleophilic substitution reactions on halogenated benzenes. Specific conditions and regioselectivity for this compound would require experimental determination.
Carbon-Carbon Bond Formation (e.g., via Grignard Reactions, Aldol, Ketone, CO₂ Reactions)
The strategic placement of bromine, chlorine, and fluorine atoms on the benzene ring of this compound makes it a valuable precursor for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. The differential reactivity of the halogens allows for selective transformations, primarily through the generation of organometallic intermediates such as Grignard reagents.
Grignard Reagent Formation and Subsequent Reactions
The bromine atom in this compound is the most susceptible to oxidative addition with magnesium metal, leading to the formation of the corresponding Grignard reagent, 2-chloro-6-fluorophenylmagnesium bromide. This chemoselectivity is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds. The resulting organometallic compound is a potent nucleophile, capable of reacting with a variety of electrophiles to forge new carbon-carbon bonds.
The general scheme for the formation of the Grignard reagent is as follows:
Reaction Scheme 1: Formation of 2-chloro-6-fluorophenylmagnesium bromide.This Grignard reagent serves as a key intermediate for introducing the 2-chloro-6-fluorophenyl moiety onto other molecules.
The nucleophilic carbon of 2-chloro-6-fluorophenylmagnesium bromide readily attacks the electrophilic carbonyl carbon of ketones and aldehydes. This addition reaction, followed by an acidic workup, results in the formation of tertiary and secondary alcohols, respectively. This synthetic route is a classic and reliable method for constructing complex alcohol scaffolds.
While specific studies detailing a broad range of ketone and aldehyde reactions with 2-chloro-6-fluorophenylmagnesium bromide are not extensively documented in the literature, the general reactivity pattern of Grignard reagents allows for the prediction of products with high confidence. The existence of 2-chloro-6-fluorobenzaldehyde itself suggests that the corresponding Grignard reagent is a viable synthetic intermediate.
Below are representative examples of such transformations:
Reaction Scheme 2: Reaction of 2-chloro-6-fluorophenylmagnesium bromide with a generic ketone.
Reaction Scheme 3: Reaction of 2-chloro-6-fluorophenylmagnesium bromide with a generic aldehyde.
The following interactive data table illustrates the expected products from the reaction of 2-chloro-6-fluorophenylmagnesium bromide with various carbonyl compounds, based on established Grignard reaction principles.
| Carbonyl Reactant | Product | Product Class |
| Acetone | 2-(2-chloro-6-fluorophenyl)propan-2-ol | Tertiary Alcohol |
| Benzaldehyde | (2-chloro-6-fluorophenyl)(phenyl)methanol | Secondary Alcohol |
| Cyclohexanone | 1-(2-chloro-6-fluorophenyl)cyclohexan-1-ol | Tertiary Alcohol |
| Formaldehyde | (2-chloro-6-fluorophenyl)methanol | Primary Alcohol |
The carboxylation of Grignard reagents is a fundamental method for the synthesis of carboxylic acids. The reaction of 2-chloro-6-fluorophenylmagnesium bromide with carbon dioxide, typically bubbled through the reaction mixture as a gas or added in solid form (dry ice), followed by acidification, yields 2-chloro-6-fluorobenzoic acid. This particular benzoic acid derivative is a known compound, further confirming the viability of its synthesis via this Grignard pathway.
The reaction proceeds as follows:
Reaction Scheme 4: Carboxylation of 2-chloro-6-fluorophenylmagnesium bromide.Table of Research Findings: Synthesis of 2-chloro-6-fluorobenzoic acid
| Reactant | Reagents | Product | Yield |
| This compound | 1. Mg, THF 2. CO₂ 3. H₃O⁺ | 2-chloro-6-fluorobenzoic acid | High (expected) |
Note: While the synthesis is chemically sound and the product is commercially available, specific yield data from a research publication directly starting from this compound was not identified in the surveyed literature.
Aldol and Aldol-Type Reactions
There is no direct evidence in the reviewed literature of this compound being used in classical aldol reactions, as it lacks the requisite enolizable protons. However, the organometallic derivatives of this compound, such as the Grignard reagent, can participate in aldol-type additions to enolizable carbonyl compounds. In such reactions, the Grignard reagent would act as the nucleophile, adding to the carbonyl group of another molecule. The outcome would be similar to the reactions with ketones and aldehydes described above, leading to the formation of a new carbon-carbon bond and a hydroxyl group.
Environmental and Toxicological Research Aspects Excluding Specific Hazard/safety Data
Environmental Fate and Degradation Pathways of Halogenated Aromatics
The environmental persistence of halogenated aromatic hydrocarbons is largely determined by their resistance to degradation. The number and position of halogen atoms on the aromatic ring influence the compound's susceptibility to microbial or chemical breakdown. Generally, degradation proceeds through various pathways, with the ultimate fate being mineralization into inorganic compounds.
Key degradation processes for halogenated aromatics include:
Reductive Dehalogenation: This is a crucial process, particularly under anaerobic (oxygen-deficient) conditions often found in sediments and some groundwater environments. nih.gov Microorganisms replace a halogen substituent with a hydrogen atom. This process is often the initial step in the breakdown of more highly halogenated compounds, making them more amenable to further degradation.
Oxidative Degradation: In aerobic (oxygen-rich) environments, microorganisms utilize oxygenases to attack the aromatic ring. This typically involves the formation of catechols (dihydroxylated benzenes), which are central intermediates. researchgate.net The ring is then cleaved before further metabolism. For instance, the bacterium Burkholderia fungorum FLU100 can degrade fluorobenzene by forming 3-fluorocatechol, which is then subject to ortho-cleavage of the catechol ring. researchgate.net
Photodegradation: Sunlight can induce the degradation of some aromatic compounds, although its significance varies depending on the specific compound and environmental conditions.
The degradation of a mixed halogenated compound like 2-Bromo-1-chloro-3-fluorobenzene is complex. The presence of different halogens (bromine, chlorine, and fluorine) with varying bond strengths affects which halogen is removed first. The extraordinary strength of the Carbon-Fluorine bond often makes fluoroaromatics more resistant to degradation compared to their chloro- or bromo- counterparts. researchgate.net However, complete mineralization pathways have been identified for some fluoroaromatics, challenging the previous assumption that metabolites like 2-fluoromuconate were persistent dead-end products. researchgate.net Anoxic biodegradation is of primary importance for the eventual mineralization of many organohalogens. nih.govresearchgate.net
Table 1: Key Degradation Pathways for Halogenated Aromatic Compounds
| Degradation Pathway | Environmental Condition | Key Mechanism | Typical Intermediates |
|---|---|---|---|
| Reductive Dehalogenation | Anaerobic | Replacement of a halogen with hydrogen | Less-halogenated aromatics |
| Oxidative Degradation | Aerobic | Dioxygenase attack on the aromatic ring | Halogenated catechols, muconates |
Behavior of Halogenated Compounds in Ecosystems
Once released into the environment, halogenated compounds exhibit behaviors that are a cause for ecological concern, primarily related to their persistence and tendency to accumulate in living organisms. nih.gov
Persistence: As discussed, the chemical stability of halogenated aromatics leads to long half-lives in soil, water, and sediment. nih.govepa.gov This persistence allows for their transport over long distances from the original source of contamination. nih.gov
Bioaccumulation: Halogenated aromatic compounds are typically lipophilic, meaning they have a high affinity for fats and lipids. This property causes them to accumulate in the fatty tissues of organisms. fao.org Even at low environmental concentrations, continuous exposure can lead to the buildup of these compounds to toxicologically relevant levels within an organism. nih.gov
Biomagnification: Due to their persistence and bioaccumulative nature, these compounds can become more concentrated at successively higher levels in the food chain. Predators consuming contaminated prey accumulate higher concentrations of the chemicals than are present in the organisms they consume. This process of biomagnification has been observed with various organohalogen compounds in both terrestrial and marine food webs. researchgate.net
Studies have shown that even degradation products can be problematic. For example, chlorophenols, which can be intermediates in the breakdown of chlorinated benzenes, can be converted by microbes into polymeric substances called "chlorohumus," which has been found to be bioaccumulable by earthworms. nih.govresearchgate.net The widespread use and persistent nature of halogenated organic chemicals have resulted in their global distribution, with detectable levels found in air, water, soil, sediment, and human tissues. nih.govepa.gov
Table 2: Summary of Ecosystem Behavior of Halogenated Compounds
| Behavior | Description | Consequence |
|---|---|---|
| Persistence | Resistance to degradation in the environment. | Long-range transport and prolonged exposure. |
| Bioaccumulation | Buildup of the compound in the fatty tissues of an individual organism. | Potential for chronic toxicity within the organism. |
Theoretical Studies on Environmental Distribution and Mobility
The distribution and movement of this compound in the environment are governed by its physicochemical properties and the characteristics of the environmental compartments (air, water, soil). Theoretical models use these properties to predict a compound's fate and transport.
Key properties influencing environmental mobility include:
Solubility: Halogenated aromatic compounds generally have low to moderate solubility in water. fao.orgepa.gov Lower solubility decreases the amount that can be transported dissolved in groundwater or surface water and increases the likelihood of the compound adsorbing to soil or sediment particles. fao.org
Volatility: This refers to the tendency of a compound to vaporize. Many halogenated aromatics are classified as volatile organic compounds (VOCs). fao.orgmdpi.com High volatility facilitates transport in the atmosphere and allows for movement in the gas phase through soil pores. mdpi.com
Sorption: These compounds tend to adsorb to organic matter in soil and sediment due to their hydrophobicity (low water solubility). fao.orgstanford.edu The degree of sorption, often quantified by the organic carbon-water partition coefficient (Koc), significantly retards the compound's mobility in soil and groundwater. stanford.edu Compounds strongly adsorbed to soil are less likely to leach into groundwater but can persist as a long-term source of contamination. epa.gov
The interplay of these properties determines whether a compound will primarily reside in the soil, leach into groundwater, or volatilize into the atmosphere. fao.org For example, a spill on land could lead to several outcomes: volatilization into the air, leaching through the soil profile with percolating rainwater, and sorption to soil particles. epa.gov Convection-diffusion models are often used to describe the transport of such VOCs in soil. mdpi.com Because many halogenated compounds are denser than water, they are sometimes referred to as dense non-aqueous phase liquids (DNAPLs). If released in sufficient quantity, DNAPLs can sink through aquifers, creating long-term sources of dissolved-phase contamination that are difficult to remediate. fao.orgepa.gov
Table 3: Physicochemical Properties Influencing Environmental Mobility
| Property | Influence on Mobility | High Value Implies | Low Value Implies |
|---|---|---|---|
| Water Solubility | Governs transport in the aqueous phase. | Higher mobility in water. | Higher tendency to sorb to soil/sediment. |
| Vapor Pressure / Volatility | Governs transport in the gas phase (air/soil pores). | Higher mobility in air. | Lower atmospheric transport. |
Q & A
Q. Basic
- Methodological Answer : Follow REACH-compliant safety guidelines, including using fire-resistant lab coats, nitrile gloves, and sealed goggles. During thermal processes, ensure ventilation to avoid inhalation of pyrolysis products (e.g., toxic fumes). Firefighting protocols recommend water spray to cool containers and avoid drainage contamination . Hazard assessments indicate no specific safety management is required, but standard halogenated aromatic compound precautions apply . Store in a cool, dry place away from ignition sources, and use explosion-proof refrigeration if required .
How can regioselectivity be controlled during the synthesis of this compound?
Q. Advanced
- Methodological Answer : Regioselectivity in halogenation can be achieved via directing group strategies. For example, fluorine’s strong electron-withdrawing effect directs electrophilic substitution to meta positions. Bromination under controlled temperatures (e.g., 0–5°C) with catalysts like FeBr₃ can enhance positional specificity. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) ensures isolation of the desired isomer .
What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?
Q. Advanced
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predicts reaction pathways and activation energies. Basis sets like 6-311+G(d,p) model steric and electronic effects of substituents. Solvent effects can be simulated using the polarizable continuum model (PCM). Validate predictions with experimental kinetic studies (e.g., monitoring SNAr reactions via NMR) .
What analytical techniques are most effective for characterizing the purity of this compound?
Q. Basic
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves halogenated aromatic impurities. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (209.44 g/mol) and detects volatile byproducts. Nuclear magnetic resonance (¹H/¹³C NMR) identifies positional isomers, while elemental analysis validates C/H/Br/Cl/F ratios .
How do the electronic effects of bromo, chloro, and fluoro substituents influence the chemical behavior of this compound?
Q. Advanced
- Methodological Answer : Fluorine’s electronegativity induces strong inductive electron withdrawal, deactivating the ring and directing electrophiles to the meta position. Bromine and chlorine provide moderate deactivation but enable oxidative addition in cross-coupling reactions. Steric hindrance from bulky halogens slows nucleophilic aromatic substitution (SNAr), requiring elevated temperatures or catalytic systems (e.g., CuI/Pd) .
What are the thermal decomposition products of this compound, and how should they be managed during experimental procedures?
Q. Basic
- Methodological Answer : Pyrolysis above 200°C generates hydrogen bromide (HBr), hydrogen chloride (HCl), and fluorinated aromatic fragments. Use scrubbers or alkaline traps (e.g., NaOH solution) to neutralize acidic gases. Conduct thermal stability tests via thermogravimetric analysis (TGA) to define safe operating temperatures .
In cross-coupling reactions, what challenges arise when using this compound as a substrate, and how can they be mitigated?
Q. Advanced
- Methodological Answer : Competing reactivity of bromo vs. chloro groups in Suzuki-Miyaura couplings can lead to undesired byproducts. Selective activation of the C–Br bond is achieved using Pd(PPh₃)₄ with arylboronic acids at 80–100°C. For sequential coupling, protect the C–Cl bond via silylation or use directing groups to prioritize C–Br reactivity .
How should researchers address discrepancies in reported physicochemical properties of this compound across different studies?
Q. Advanced
- Methodological Answer : Perform iterative validation using standardized methods (e.g., ASTM protocols for melting/boiling points). Cross-reference purity data (HPLC, NMR) and solvent effects (polar vs. nonpolar). For conflicting computational results, recalibrate DFT parameters (e.g., exchange-correlation functionals) and benchmark against experimental spectra .
What are the optimal storage conditions for this compound to ensure long-term stability?
Q. Basic
- Methodological Answer : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption. Monitor for discoloration or precipitate formation, which indicate decomposition. Use PTFE-lined caps to avoid halogen exchange with metal lids .
What role does this compound serve in the synthesis of pharmaceutical intermediates?
Q. Advanced
- Methodological Answer : It acts as a versatile building block for trifunctionalized aromatics in kinase inhibitors and antiviral agents. For example, Suzuki coupling with heteroaryl boronic acids introduces pharmacophores, while SNAr reactions with amines yield bioactive anilines. Optimize yields using microwave-assisted synthesis (100–120°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
